2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260905-64-3
VCID: VC4695691
InChI: InChI=1S/C25H26N4O2S/c1-3-4-14-29-24(31)23-22(19(15-26-23)18-11-6-5-7-12-18)28-25(29)32-16-21(30)27-20-13-9-8-10-17(20)2/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30)
SMILES: CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C
Molecular Formula: C25H26N4O2S
Molecular Weight: 446.57

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

CAS No.: 1260905-64-3

Cat. No.: VC4695691

Molecular Formula: C25H26N4O2S

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide - 1260905-64-3

Specification

CAS No. 1260905-64-3
Molecular Formula C25H26N4O2S
Molecular Weight 446.57
IUPAC Name 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C25H26N4O2S/c1-3-4-14-29-24(31)23-22(19(15-26-23)18-11-6-5-7-12-18)28-25(29)32-16-21(30)27-20-13-9-8-10-17(20)2/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30)
Standard InChI Key JSSSAERTSVRMHS-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C

Introduction

The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a pyrrolo-pyrimidine core with a butyl side chain and a sulfanyl group attached to an acetamide moiety, which is further substituted with a 2-methylphenyl group.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step organic reactions. Common steps include:

  • Nucleophilic Substitution: Reactions often occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attacks.

  • Condensation Reactions: These are used to form the acetamide and sulfanyl linkages.

  • Cyclization: This step is crucial for forming the pyrrolo-pyrimidine ring.

Reaction TypeReagentsSolventConditions
Nucleophilic SubstitutionAlkyl halides, nucleophilesDMF or DMSOElevated temperature, controlled time
CondensationCarboxylic acids, aminesEthanol or methanolReflux conditions
CyclizationVarious reagents depending on the ringHigh-boiling solventsHigh temperature, long reaction time

Potential Applications

Pyrrolo-pyrimidine derivatives are known for their diverse biological activities, including:

  • Antiviral Properties: Some derivatives have shown activity against viral infections.

  • Anticancer Properties: They can act as inhibitors in cancer cell proliferation pathways.

  • Neuroprotective Effects: Potential use in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

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